2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide
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Overview
Description
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features an ethoxy group attached to the benzene ring and a piperidin-1-ylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide typically involves the following steps:
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Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidin-1-ylmethanamine to yield the desired benzamide.
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Reaction Conditions: : The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C and room temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used. The reaction is usually performed in anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: The major products include 2-ethoxybenzaldehyde or 2-ethoxybenzoic acid.
Reduction: The major product is 2-ethoxy-N-[(piperidin-1-yl)methyl]amine.
Substitution: The major products depend on the substituent introduced, such as 2-bromo-N-[(piperidin-1-yl)methyl]benzamide.
Scientific Research Applications
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The ethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-4-yl)benzamide: This compound lacks the ethoxy group, which may affect its pharmacological properties.
2-Methoxy-N-[(piperidin-1-yl)methyl]benzamide: The methoxy group may alter the compound’s reactivity and biological activity compared to the ethoxy analog.
2-Ethoxy-N-[(morpholin-4-yl)methyl]benzamide: The morpholine ring may introduce different steric and electronic effects compared to the piperidine ring.
Uniqueness
2-Ethoxy-N-[(piperidin-1-yl)methyl]benzamide is unique due to the presence of both the ethoxy and piperidin-1-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
104123-77-5 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-ethoxy-N-(piperidin-1-ylmethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14-9-5-4-8-13(14)15(18)16-12-17-10-6-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,16,18) |
InChI Key |
KMZGNJQPSNNRNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCN2CCCCC2 |
Origin of Product |
United States |
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